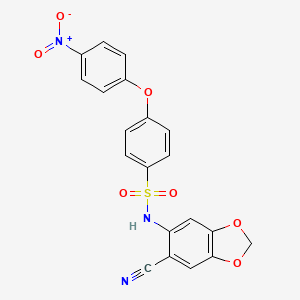amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6024485.png)
4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}-2-methoxy-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}-2-methoxy-6-nitrophenol, commonly known as DMEMN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMN belongs to the class of nitrophenols and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DMEMN is not fully understood. However, studies have shown that DMEMN exerts its biological effects by modulating various signaling pathways. DMEMN has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammatory responses. DMEMN has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
DMEMN has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties by reducing oxidative stress and scavenging free radicals. DMEMN has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMEMN has been shown to possess anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMEMN in lab experiments is its low toxicity. DMEMN has been shown to have low cytotoxicity and is well tolerated by cells. DMEMN is also stable under physiological conditions and can be easily synthesized. However, one of the limitations of using DMEMN in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of DMEMN. One area of research is the development of DMEMN-based drugs for the treatment of neurodegenerative diseases. DMEMN has been shown to possess neuroprotective properties and may have potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's disease. Another area of research is the investigation of the mechanism of action of DMEMN. Further studies are needed to fully understand how DMEMN modulates various signaling pathways. Finally, the development of new synthesis methods for DMEMN may lead to the discovery of new analogs with improved properties.
Synthesis Methods
The synthesis of DMEMN involves the reaction of 2-methoxy-6-nitrophenol with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of formaldehyde and hydrochloric acid. The reaction results in the formation of DMEMN as a yellow crystalline solid with a molecular weight of 347.83 g/mol.
Scientific Research Applications
DMEMN has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMEMN has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate inflammatory responses. DMEMN has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-20(8-7-13-5-6-16(25-2)17(10-13)26-3)12-14-9-15(21(23)24)19(22)18(11-14)27-4/h5-6,9-11,22H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOFMFCLPKGODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)

![2-(1H-imidazol-2-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6024407.png)
![1-(4-fluorobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B6024408.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B6024439.png)
![ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6024445.png)
![1-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6024453.png)
![4-{9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol hydrobromide](/img/structure/B6024460.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6024471.png)
![2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B6024472.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6024477.png)
![(1H-indol-3-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6024494.png)
![methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6024500.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6024505.png)